1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(17-2)6-4-12/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQLYXAEKNILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356761 | |
| Record name | 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380374-85-6 | |
| Record name | 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Acetyl Chloride
In a standard procedure, 1-(4-methoxyphenyl)piperazine (1 equiv.) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2 equiv.) is added as a base to deprotonate the piperazine, enhancing its nucleophilicity. Acetyl chloride (1.3 equiv.) is then introduced dropwise at 0–4°C to minimize side reactions. The mixture is stirred for 2–4 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography, yielding 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone with a typical yield of 85–90%.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–4°C (initial) |
| Base | Triethylamine |
| Acylating Agent | Acetyl chloride |
| Yield | 85–90% |
Alternative Acylating Agents
Bromoacetyl bromide has been explored as an alternative acylating agent, though it introduces a bromine substituent, requiring subsequent reduction to yield the ethanone derivative. This two-step process achieves comparable yields (80–85%) but adds complexity.
Alternative Synthetic Approaches
Nucleophilic Substitution with Ketone Derivatives
A Williamson ether synthesis-like approach employs 4-(4-methoxyphenyl)piperazine and chloroacetone in the presence of potassium carbonate. In methyl ethyl ketone (MEK) at 78–80°C, the reaction proceeds via an SN2 mechanism, forming the target compound with a yield of 75%. This method avoids moisture-sensitive reagents but requires higher temperatures and extended reaction times (12–24 hours).
Solid-Phase Synthesis
Recent advances utilize polymer-supported piperazine derivatives to streamline purification. The resin-bound intermediate is treated with acetyl chloride, followed by cleavage with trifluoroacetic acid (TFA). While yields are moderate (70–75%), this method reduces chromatographic steps, enhancing scalability.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DCM and acetonitrile favor acylation by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in lower yields (<60%) due to poor solubility of the base.
Base Selection
Triethylamine remains the preferred base for its steric accessibility and efficient deprotonation. Substitution with bulkier bases (e.g., DBU) or inorganic bases (e.g., K₂CO₃) reduces yields by 10–15%, likely due to incomplete neutralization of HCl byproducts.
Temperature Control
Exothermic acylation necessitates low temperatures (0–5°C) to prevent decomposition. Post-reaction warming to room temperature ensures completion without compromising stability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone , also known as C13H18N2O2 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. For instance, studies have shown that derivatives of piperazine can modulate serotonin receptors, which are critical targets for antidepressant medications.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could effectively increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. The specific interactions of this compound with serotonin receptors warrant further investigation.
Antipsychotic Potential
The structural similarity of this compound to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders.
Data Table: Comparison of Antipsychotic Agents
Anti-Anxiety Effects
The anxiolytic effects of piperazine derivatives have been documented in various studies. The compound's ability to interact with GABA receptors may contribute to its potential as an anxiolytic agent.
Case Study: Anxiolytic Activity
A preclinical study assessed the anxiolytic effects of structurally related compounds in animal models, revealing significant reductions in anxiety-like behaviors. This suggests that this compound may exhibit similar effects.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of piperazine derivatives. The ability to protect neural cells from oxidative stress and apoptosis positions this compound as a candidate for neurodegenerative disease therapies.
Data Table: Neuroprotective Agents
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with various neurotransmitter receptors in the brain. It exhibits anti-dopaminergic and anti-serotonergic activities, which are crucial in antipsychotic drug action. The compound binds to dopamine and serotonin receptors, inhibiting their activity and thereby exerting its antipsychotic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃, nitro) in analogs like UDO and 7n . Methoxy groups may improve solubility but reduce metabolic stability compared to halogenated derivatives.
- Biphenyl vs. Monophenyl Systems: Biphenyl analogs in exhibit enhanced anti-dopaminergic activity due to increased lipophilicity and receptor binding .
- Sulfonyl and Heterocyclic Additions: Sulfonyl groups (e.g., in 7n) and tetrazole-thio linkages correlate with antiproliferative activity, suggesting divergent mechanisms compared to simpler ethanone derivatives .
Table 2: Activity Comparison
Key Findings :
- Antipsychotic Potential: Biphenyl derivatives with methoxy or dichlorophenyl groups () showed balanced anti-dopaminergic and anti-serotonergic activity, with reduced extrapyramidal side effects (e.g., catalepsy) . The target compound’s monophenyl system may offer milder activity but improved selectivity.
- Antiproliferative Mechanisms : Sulfonyl-piperazine derivatives () likely target tubulin or kinase pathways, whereas the target compound’s lack of sulfonyl groups may limit such effects .
- Antiparasitic vs. Antifungal: Trifluoromethyl and pyridine groups in UDO enable CYP51 inhibition, while the azo-quinoline system in APEHQ facilitates metal-binding for antifungal activity.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Insights :
- Lipophilicity: The target compound’s lower logP vs.
- Metabolic Stability : Halogenated or sulfonyl compounds (e.g., 7n, UDO) may face faster hepatic clearance compared to methoxy-substituted analogs .
- Brain Accessibility: QSAR models from highlight QPlogBB and electron affinity as critical for antipsychotic activity, favoring biphenyl systems over monophenyl .
Biological Activity
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone, also known as a piperazine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 831828
The compound features a piperazine ring substituted with a methoxyphenyl group, which influences its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. In a comparative study, the compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with IC50 values ranging from 16 μg/mL to 64 μg/mL .
Antioxidant Activity
The antioxidant potential of piperazine derivatives has also been explored. In vitro assays revealed that related compounds exhibited significant free radical scavenging activity. For example, a derivative showed an IC50 value of 18.27 ± 1.1 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capabilities compared to ascorbic acid .
Antichlamydial Activity
Recent studies have highlighted the antichlamydial activity of piperazine derivatives. Compounds structurally related to this compound have been shown to selectively inhibit Chlamydia species, suggesting their potential as therapeutic agents against chlamydial infections .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or signaling pathways, leading to reduced microbial viability.
- Free Radical Scavenging : Its structural components allow it to donate protons to free radicals, thus neutralizing oxidative stress.
- Cellular Interaction : The piperazine ring may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Case Studies and Research Findings
Several studies have investigated the efficacy of piperazine derivatives in different biological contexts:
Q & A
Q. What are the standard synthetic routes for 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-methoxyphenyl)piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–25°C for 12–24 hours . Optimization includes:
- Catalysis: Use of N,N-diisopropylethylamine (DIPEA) improves yields by neutralizing HCl byproducts.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.
Q. Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetyl chloride, DIPEA | DCM | 0°C → RT | 24 h | 65–75% |
| Acetic anhydride, K₂CO₃ | THF | Reflux | 12 h | 60–70% |
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: A multi-technique approach is employed:
- X-ray crystallography : Determines absolute configuration and piperazine ring conformation (chair or boat). SHELX software is widely used for refinement .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.7–3.8 ppm), and acetyl methyl (δ 2.1–2.3 ppm).
- ¹³C NMR : Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 261.2 (C₁₃H₁₇N₂O₂⁺).
Q. What in vitro biological activities are associated with this compound?
Methodological Answer: The compound exhibits:
- Antipsychotic activity : Dopamine (D₂) and serotonin (5-HT₂A) receptor antagonism, validated via radioligand binding assays (IC₅₀ < 100 nM) .
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Kinase inhibition : Screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?
Methodological Answer:
- QSAR studies : Use descriptors like logP, polar surface area, and electron affinity (EA) to predict blood-brain barrier permeability (QPlogBB) and receptor affinity. For example, EA values < -0.5 eV correlate with antidopaminergic activity .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in D₂/5-HT₂A receptors. The methoxyphenyl group forms π-π interactions with Phe residues in the receptor’s hydrophobic pocket .
Q. Key Computational Parameters
| Descriptor | Optimal Range | Impact on Activity |
|---|---|---|
| QPlogBB | -1.0 to 0.5 | CNS penetration |
| EA | -1.2 to -0.5 | Dopamine antagonism |
Q. How do structural modifications influence pharmacological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Q. SAR Trends
| Modification | Biological Impact | Rationale |
|---|---|---|
| 4-Methoxy → 4-Cl | ↑ 5-HT₂A affinity (IC₅₀ = 45 nM) | Enhanced lipophilicity |
| Piperazine → Piperidine | ↓ D₂ activity (IC₅₀ = 220 nM) | Altered conformation |
Q. What experimental challenges arise in handling this compound, and how are they mitigated?
Methodological Answer:
- Solubility : Poor aqueous solubility (<1 mg/mL) is addressed using co-solvents (DMSO:PBS = 1:9) or nanoformulation.
- Stability : Degrades under UV light (t₁/₂ = 2 h). Store in amber vials at -20°C under nitrogen .
- Toxicity : LC₅₀ > 100 µM in HEK293 cells. Use PPE and fume hoods during synthesis .
Q. How are contradictory bioactivity data resolved in interdisciplinary studies?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values across labs) are addressed via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
